
N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of morpholinopyrimidine derivatives, including compounds similar to N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide, has been outlined in scientific literature . These compounds have been synthesized and assessed for their anti-inflammatory activity in macrophage cells that have been stimulated by LPS .Scientific Research Applications
PET Imaging Agent in Parkinson's Disease
The compound HG-10-102-01, related to N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide, was synthesized and evaluated as a potential PET imaging agent for Parkinson's disease. This research highlights the compound's potential in diagnosing and monitoring neurological disorders like Parkinson's (Wang, Gao, Xu, & Zheng, 2017).
Anticonvulsant Activity
Enaminones derived from similar structures showed potent anticonvulsant activity with low neurotoxicity, suggesting a therapeutic potential in epilepsy treatment (Edafiogho et al., 1992).
Histone Deacetylase Inhibition for Cancer Therapy
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), structurally related to this compound, showed promising results as a histone deacetylase inhibitor, opening avenues for cancer treatment (Zhou et al., 2008).
Antimicrobial Activity
Derivatives containing morpholine and pyrimidine showed antimicrobial activity against bacterial and fungal strains, indicating potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antitumor Activity
Structural analogs of N-methylformamide, including those with morpholine groups, demonstrated some antitumor activity, suggesting potential in cancer therapy (Gate et al., 1986).
Anti-Hyperglycemic Properties
Carboximidamides linked with pyrimidine and morpholine were evaluated for their anti-hyperglycemic effects, showing potential as therapeutic agents for diabetes (Moustafa et al., 2021).
Mechanism of Action
Target of Action
The primary targets of N-((2-morpholinopyrimidin-4-yl)methyl)cyclohexanecarboxamide are iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators that increase in concentration with rising inflammation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, respectively . These are key mediators of the inflammatory response. The reduction in these mediators leads to a decrease in inflammation and its associated symptoms .
Pharmacokinetics
Its ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is a significant reduction in inflammation. It inhibits the production of nitric oxide and reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the inflammatory response, making it a potential therapeutic strategy for inflammation-associated disorders .
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c21-15(13-4-2-1-3-5-13)18-12-14-6-7-17-16(19-14)20-8-10-22-11-9-20/h6-7,13H,1-5,8-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJMGUFAHVUSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
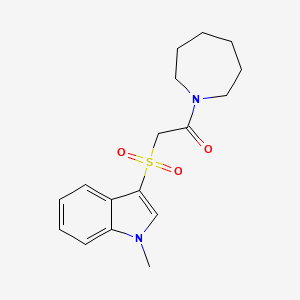
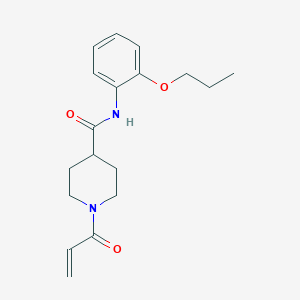


![methyl 7-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2435553.png)
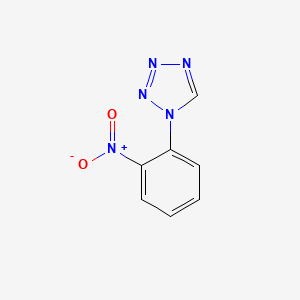


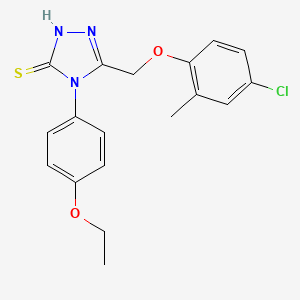
![6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2435561.png)

![6,7-dimethoxy-N-[4-(trifluoromethoxy)phenyl]quinazolin-4-amine](/img/structure/B2435563.png)
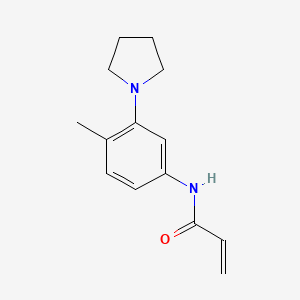
![3-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazine-2-carbonitrile](/img/structure/B2435567.png)
